2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile
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Overview
Description
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile is a compound belonging to the benzothiazole family, which is known for its diverse biological and industrial applications Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with benzaldehyde in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) and a catalyst such as hydrochloric acid (HCl) in ethanol . Another method involves the use of N-(2-haloaryl)benzthiamides with a copper catalyst in dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and one-pot multicomponent reactions are also common in industrial settings to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form benzoxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), Dess-Martin periodinane (DMP)
Reducing Agents: Sodium borohydride (NaBH₄)
Catalysts: Copper (CuI), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include various substituted benzothiazoles and benzoxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial enzymes, inhibiting their function and leading to cell death . In anti-cancer applications, it interferes with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar structure with a nitrile group at the acetonitrile position.
3-(2-Pyridyl)-benzothiazol-2-one: Contains a pyridyl group, used as a lead scaffold for herbicides.
Uniqueness
Its ability to form stable complexes with metals and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H8N2OS |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-10-5-1-3-7-12(10)16-14(17)11-6-2-4-8-13(11)18-16/h1-8H |
InChI Key |
XOSOJTDXPORCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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